Cas no 4839-60-5 (Chrysophanein)
Chrysophanein Chemical and Physical Properties
Names and Identifiers
-
- Chrysophanol 1-glucoside
- Chrysophanol 1-O-beta-D-glucopyranoside
- Chrysophanol-1-O-β-D- glucoside
- Chrysophanein
- Chrysophanol 1-o-glucoside
- Chrysophanol-1-O-beta-D-glucoside
- 8-hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- FT-0775683
- CHEBI:191585
- DTXSID301317562
- HY-N4151
- Chrysophanein;Chrysophanol-1-
- 8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- CHEMBL112709
- 4839-60-5
- MS-27237
- ChrysophaneinChrysophanol-1-beta-D-glucopyranoside
- Chrysophanein;Chrysophanol-1--D-glucopyranoside
- AKOS030573568
- CS-0032242
- F17663
- A-D-glucopyranoside
- 8-hydroxy-3-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}anthracene-9,10-dione
- 8-hydroxy-3-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyanthracene-9,10-dione
- DA-51885
-
- Inchi: 1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1
- InChI Key: QKPDYSSHOSPOKH-JNHRPPPUSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1=CC(C)=CC2C(C3C=CC=C(C=3C(C1=2)=O)O)=O
Computed Properties
- Exact Mass: 416.11100
- Monoisotopic Mass: 416.11073221 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 669
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 154
- Molecular Weight: 416.4
- XLogP3: 1.3
Experimental Properties
- Color/Form: Powder
- Density: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 245-246 ºC
- Boiling Point: 765.8±60.0 °C at 760 mmHg
- Flash Point: 273.7±26.4 °C
- Solubility: Insuluble (1.5E-3 g/L) (25 ºC),
- PSA: 153.75000
- LogP: -0.34530
- Vapor Pressure: 0.0±2.7 mmHg at 25°C
Chrysophanein Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Storage Condition:Please store the product under the recommended condition sin the description
Chrysophanein Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N4151-5mg |
Chrysophanein |
4839-60-5 | 98.94% | 5mg |
¥2800 | 2025-04-16 | |
| MedChemExpress | HY-N4151-10mg |
Chrysophanein |
4839-60-5 | 98.94% | 10mg |
¥7200 | 2024-04-18 | |
| ChemScence | CS-0032242-5mg |
Chrysophanein |
4839-60-5 | 98.94% | 5mg |
$650.0 | 2022-04-27 | |
| ChemScence | CS-0032242-10mg |
Chrysophanein |
4839-60-5 | 98.94% | 10mg |
$950.0 | 2022-04-27 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0349-5mg |
Chrysophanol 1-glucoside |
4839-60-5 | 98% | 5mg |
$270 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55624-1mg |
Chrysophanein |
4839-60-5 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55624-5mg |
Chrysophanein |
4839-60-5 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1492-1 mg |
Chrysophanol 1-O-glucoside |
4839-60-5 | 1mg |
¥2833.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1492-5mg |
Chrysophanein |
4839-60-5 | 5mg |
¥ 1330 | 2024-07-20 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0349-5mg |
Chrysophanol 1-glucoside |
4839-60-5 | 98% | 5mg |
$270 | 2023-09-19 |
Chrysophanein Suppliers
Chrysophanein Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Chrysophanein
Chrysophanein (CAS No. 4839-60-5): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Chrysophanein, with the chemical formula C20H12O5, is a naturally occurring flavonoid derivative primarily found in certain plant species, particularly in the genus Hypericum. This compound has garnered significant attention in the scientific community due to its unique structural properties and a wide array of biological activities. The systematic name Crysophanein is derived from its characteristic golden-yellow color, which is a result of its chromophoric system. With a CAS number of CAS No. 4839-60-5, it serves as a key identifier in chemical and biological research.
The molecular structure of Chrysophanein features a flavone backbone with a methoxy group at the 5-position and a hydroxyl group at the 7-position. Additionally, it possesses two hydroxyl groups at the 3' and 4' positions on the B-ring, contributing to its polyphenolic nature. This structural configuration imparts remarkable stability and reactivity, making it a valuable candidate for various biochemical applications.
In recent years, Chrysophanein has been extensively studied for its potential therapeutic applications. Preliminary research suggests that it exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) generation. These antioxidant effects have prompted investigations into its potential role in combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant capabilities, Chrysophanein has shown promising anti-inflammatory activities. Studies have demonstrated that it can modulate key inflammatory pathways, including NF-κB and MAPK, thereby reducing pro-inflammatory cytokine production. This makes it a promising candidate for developing novel anti-inflammatory agents that could be used in conditions like rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial properties of Chrysophanein have also been explored. Research indicates that it can inhibit the growth of various bacteria, fungi, and even some viruses. This broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. These findings suggest that Chrysophanein could be developed into alternative therapeutic agents to combat multidrug-resistant pathogens.
In addition to its biological activities, the photochemical properties of Chrysophanein have been of interest to researchers in materials science. Its ability to absorb UV light efficiently makes it a potential candidate for photoprotective agents. Furthermore, its fluorescence characteristics have been exploited in bioimaging applications, where it serves as a fluorescent probe for detecting biomolecules and monitoring cellular processes.
The synthesis of Chrysophanein has been optimized through various chemical pathways, including natural extraction and semi-synthetic methods. Advances in biotechnological approaches have also enabled the production of this compound using enzymatic catalysis and microbial fermentation. These innovations have not only improved the yield but also reduced the environmental impact of its production.
Emerging research in nanotechnology has further expanded the applications of Chrysophanein. By incorporating this compound into nanoparticles, researchers have developed novel drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents. These nanocarriers based on Crysophanein show promise in improving treatment efficacy for various diseases.
The role of Chrysophanein in environmental science is another area of growing interest. Its photodegradation properties make it effective in breaking down environmental pollutants under UV irradiation. This capability has led to investigations into using Crysophanein-based photocatalysts for water purification and waste treatment applications.
The future prospects of Chrysophanein are vast, with ongoing research exploring new therapeutic modalities and industrial applications. As our understanding of its multifaceted properties continues to grow, so does its potential to contribute to advancements in medicine, materials science, and environmental sustainability.